Palmitic acid-d2

Descripción

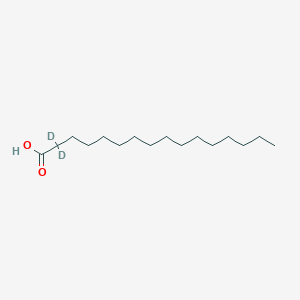

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dideuteriohexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-DOBBINOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493908 |

Source

|

| Record name | (2,2-~2~H_2_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62689-96-7 |

Source

|

| Record name | (2,2-~2~H_2_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic-2,2-D2 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Palmitic Acid-d2: An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Palmitic acid-d2 (Deuterated Palmitic Acid), a stable isotope-labeled fatty acid crucial for quantitative and metabolic research. Tailored for researchers, scientists, and drug development professionals, this document details the chemical properties, synthesis, and applications of this compound. It offers in-depth experimental protocols for its use as an internal standard in mass spectrometry and as a metabolic tracer. Furthermore, this guide presents key quantitative data in structured tables and visualizes complex workflows and signaling pathways using Graphviz diagrams to facilitate a deeper understanding of its utility in lipidomics and metabolic studies.

Introduction

Palmitic acid (16:0) is the most common saturated fatty acid in animals, plants, and microorganisms, playing a central role in biological systems as both a key energy source and a fundamental component of cell membranes.[1][2][3] It is involved in numerous cellular processes, including protein palmitoylation, which is vital for protein trafficking and signaling.[1] Given its prevalence and importance, the accurate quantification of palmitic acid and the study of its metabolic fate are critical in various fields of research, from basic cell biology to drug discovery and clinical diagnostics.

This compound (hexadecanoic-2,2'-d2 acid) is a stable isotope-labeled analog of palmitic acid where two hydrogen atoms at the C-2 position are replaced with deuterium (B1214612). This isotopic substitution results in a molecule that is chemically and physically almost identical to its unlabeled counterpart but has a distinct mass, making it an invaluable tool for mass spectrometry-based applications.[4] Its primary applications are as an internal standard for the precise quantification of palmitic acid and as a tracer to study fatty acid metabolism in vivo and in vitro.[4]

Chemical Properties and Synthesis

A thorough understanding of the chemical properties of this compound is essential for its effective use in experimental settings.

Chemical Data

The key chemical identifiers and properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | hexadecanoic-2,2'-d2 acid |

| Synonyms | C16:0-d2, Cetylic Acid-d2, FA 16:0-d2 |

| CAS Number | 62689-96-7 |

| Molecular Formula | C₁₆H₃₀D₂O₂ |

| Molecular Weight | 258.44 g/mol |

| Isotopic Purity | ≥98% deuterated forms (d1-d2) |

| Chemical Purity | ≥98% |

| Melting Point | 61-64 °C |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml |

Data sourced from commercial suppliers.

Synthesis

The synthesis of this compound typically involves the deuteration of a palmitic acid precursor. While specific proprietary methods may vary between manufacturers, a general approach involves the exchange of protons for deuterons at the alpha-position to the carboxyl group. This can be achieved through base-catalyzed exchange reactions in the presence of a deuterium source, such as deuterium oxide (D₂O), under controlled temperature and pressure conditions. The reaction is followed by purification steps, often involving chromatography, to ensure high chemical and isotopic purity.

Applications in Research

This compound serves two primary roles in scientific research: as an internal standard for quantification and as a metabolic tracer.

Internal Standard for Mass Spectrometry

The most common application of this compound is as an internal standard in quantitative mass spectrometry (MS) assays, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). When a known amount of this compound is added to a biological sample at the beginning of the sample preparation process, it co-extracts and co-elutes with the endogenous, unlabeled palmitic acid. By comparing the signal intensity of the analyte (palmitic acid) to the internal standard (this compound), researchers can correct for sample loss during extraction and purification, as well as for variations in instrument response, leading to highly accurate and precise quantification.

Metabolic Tracer

As a stable isotope-labeled compound, this compound can be used as a tracer to study the kinetics of fatty acid uptake, transport, and metabolism.[4] By introducing this compound into a biological system (e.g., cell culture or in vivo model), researchers can track its incorporation into complex lipids, its oxidation for energy production, and its role in various metabolic pathways. This provides valuable insights into the dynamics of lipid metabolism in both healthy and diseased states.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in mass spectrometry-based fatty acid analysis.

General Workflow for Fatty Acid Quantification

The overall process for quantifying fatty acids using this compound as an internal standard is depicted in the following workflow.

Sample Preparation

4.2.1. Lipid Extraction (Folch Method)

-

Homogenization: Homogenize the tissue sample (e.g., 100 mg) or cell pellet in 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture. For plasma or serum (e.g., 100 µL), add 2 mL of the chloroform:methanol mixture.

-

Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µg) in a small volume of solvent to the homogenate.

-

Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the mixture, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen.

4.2.2. Saponification (for Total Fatty Acids)

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

-

Incubate at 60°C for 30 minutes to hydrolyze the ester linkages.

-

Acidify the solution with 0.5 mL of 1 M HCl.

-

Extract the free fatty acids by adding 2 mL of hexane (B92381) and vortexing.

-

Collect the upper hexane layer and dry it under nitrogen.

4.2.3. Derivatization for GC-MS (Formation of Fatty Acid Methyl Esters - FAMEs)

-

To the dried fatty acid extract, add 1 mL of 14% boron trifluoride in methanol (BF₃-methanol).

-

Incubate at 60°C for 30 minutes.

-

Add 1 mL of water and 2 mL of hexane, then vortex.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Instrumental Analysis

4.3.1. GC-MS Analysis of FAMEs

| Parameter | Typical Setting |

| Column | DB-225ms or similar polar capillary column |

| Injector Temperature | 250°C |

| Oven Program | Start at 100°C, ramp to 220°C at 5°C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| MS Acquisition | Selected Ion Monitoring (SIM) or Full Scan |

| Ions to Monitor | m/z for Palmitic acid methyl ester and this compound methyl ester |

4.3.2. LC-MS/MS Analysis of Free Fatty Acids

| Parameter | Typical Setting |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (1:1) |

| Gradient | Optimized for separation of fatty acids |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MS/MS Acquisition | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor and product ions for Palmitic acid and this compound |

Quantitative Data

The following tables provide a summary of relevant quantitative data for the use of this compound in research.

Table 1: Isotopic Purity of Commercially Available this compound

| Supplier | Isotopic Purity | Chemical Purity |

| Supplier A | ≥98 atom % D | ≥98% |

| Supplier B | ≥98% deuterated forms (d₁-d₂) | ≥99% |

| Supplier C | 98 atom % D | 99% (CP) |

This data is representative and may vary by batch. Always refer to the certificate of analysis provided by the supplier.[5]

Table 2: Typical Concentrations of Palmitic Acid in Human Plasma

| Population | Concentration Range (mmol/L) | Mean Concentration (mmol/L) |

| Healthy Young Adults | 0.3 - 4.1 | ~2.2 |

Data adapted from studies on healthy populations.[6][7]

Signaling Pathway Visualization

Elevated levels of free fatty acids, particularly palmitic acid, are known to induce insulin (B600854) resistance. The following diagram illustrates the key points of interference by palmitic acid metabolites in the insulin signaling pathway.

Excess palmitic acid can be metabolized into diacylglycerol (DAG) and ceramides.[8] These lipid species can activate protein kinase C (PKC), which in turn phosphorylates insulin receptor substrate-1 (IRS-1) on serine residues.[9] This serine phosphorylation inhibits the normal tyrosine phosphorylation of IRS-1, thereby blocking the downstream insulin signaling cascade and leading to reduced glucose uptake.[9]

Conclusion

This compound is an indispensable tool for researchers in the fields of lipidomics, metabolism, and drug development. Its utility as an internal standard provides a high degree of accuracy and precision in the quantification of palmitic acid from complex biological matrices. Furthermore, its application as a metabolic tracer enables the detailed investigation of fatty acid dynamics in various physiological and pathological contexts. The experimental protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in laboratory settings, ultimately contributing to a deeper understanding of the multifaceted roles of fatty acids in health and disease.

References

- 1. Palmitic acid - Wikipedia [en.wikipedia.org]

- 2. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Palmitic acid (2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1153-1 [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Short Term Palmitate Supply Impairs Intestinal Insulin Signaling via Ceramide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High levels of palmitic acid lead to insulin resistance due to changes in the level of phosphorylation of the insulin receptor and insulin receptor substrate-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Palmitic Acid-d2: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid-d2 (Hexadecanoic-2,2'-d2 acid) is a deuterated form of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. This stable isotope-labeled compound serves as an invaluable tool in metabolic research, particularly in the fields of lipidomics and drug development. Its chemical properties, nearly identical to its unlabeled counterpart, allow it to be used as a tracer to investigate the metabolic fate of palmitic acid and as an internal standard for accurate quantification in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant signaling pathways associated with this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and application.

| Property | Value | References |

| Chemical Name | hexadecanoic-2,2'-d2 acid | [1] |

| Synonyms | C16:0-d2, Cetylic Acid-d2, FA 16:0-d2, Hexadecanoic Acid-d2 | [1] |

| CAS Number | 62689-96-7 | [1] |

| Molecular Formula | C₁₆H₃₀D₂O₂ | [1] |

| Molecular Weight | 258.4 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 61-64 °C | [2] |

| Boiling Point | 340.6 ± 5.0 °C at 760 mmHg | [3] |

| Isotopic Purity | ≥98% deuterated forms (d1-d2) | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years (when stored properly) | [1] |

Solubility Data

The solubility of this compound in various organic solvents is crucial for preparing stock solutions for in vitro and in vivo experiments.

| Solvent | Solubility | References |

| Dimethylformamide (DMF) | 20 mg/mL | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | [1] |

| Ethanol | 30 mg/mL | [1] |

| Ethanol:PBS (pH 7.2) (1:2) | 0.25 mg/mL | [1] |

Experimental Applications and Protocols

This compound is a versatile tool with two primary applications in research: as an internal standard for mass spectrometry-based quantification and as a metabolic tracer.

This compound as an Internal Standard for Fatty Acid Quantification

The use of a deuterated internal standard is the gold standard for accurate quantification of endogenous analytes by mass spectrometry. This compound is chemically identical to endogenous palmitic acid, and thus co-elutes chromatographically and has the same ionization efficiency. This allows for correction of variability introduced during sample preparation and analysis.[4]

Caption: Workflow for fatty acid quantification using this compound.

This protocol is adapted from established methods for fatty acid analysis using deuterated internal standards.[1][5]

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of this compound (e.g., 10 µg) in a glass tube.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution.

-

Vortex thoroughly for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Saponification (for total fatty acid analysis):

-

Evaporate the solvent from the collected organic phase under a stream of nitrogen.

-

Add 1 mL of 0.5 M methanolic NaOH.

-

Incubate at 80°C for 10 minutes.

-

Cool to room temperature and add 1 mL of 14% boron trifluoride (BF₃) in methanol.

-

Incubate at 80°C for 2 minutes.

-

-

Extraction of Fatty Acid Methyl Esters (FAMEs):

-

Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge at 1000 x g for 5 minutes.

-

Collect the upper hexane layer containing the FAMEs.

-

Repeat the hexane extraction.

-

Pool the hexane extracts and evaporate to dryness under nitrogen.

-

Reconstitute the sample in a suitable volume of hexane for GC-MS analysis.

-

-

GC-MS Analysis:

-

Column: Use a suitable capillary column for FAME analysis (e.g., HP-5MS).

-

Injection: 1 µL in splitless mode.

-

Oven Program: Start at 120°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for the molecular ions of palmitic acid methyl ester and this compound methyl ester.

-

-

Data Analysis:

-

Quantify the amount of endogenous palmitic acid by comparing the peak area of its corresponding FAME to the peak area of the this compound FAME internal standard.

-

This compound as a Tracer for Metabolic Flux Analysis

Stable isotope tracers are essential for studying the dynamics of metabolic pathways.[6] this compound can be introduced into cell cultures or administered to animal models to trace its incorporation into complex lipids, its catabolism through fatty acid oxidation, and its role in signaling pathways.

Caption: Workflow for tracing the metabolic fate of this compound.

This protocol is a general guideline adapted from methods for stable isotope labeling with fatty acids.[7][8]

-

Preparation of this compound-BSA Complex:

-

Dissolve this compound in ethanol.

-

Add the ethanolic solution to a sterile solution of fatty acid-free bovine serum albumin (BSA) in serum-free culture medium while vortexing to achieve the desired final concentration (e.g., 100 µM this compound, 1% BSA).

-

Incubate at 37°C for 30 minutes to allow for complex formation.

-

Sterile filter the solution.

-

-

Cell Culture and Labeling:

-

Plate hepatocytes (e.g., HepG2) in 6-well plates and grow to 80-90% confluency.

-

Remove the growth medium and wash the cells with warm PBS.

-

Add the prepared this compound-BSA complex containing medium to the cells.

-

Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Cell Harvesting and Metabolite Extraction:

-

At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to quench metabolism and lyse the cells.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing metabolites.

-

-

Lipid Extraction (from a parallel set of wells):

-

Follow the lipid extraction protocol described in the previous section.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite and lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography.

-

Monitor the incorporation of the deuterium (B1214612) label into various lipid species (e.g., triglycerides, phospholipids, ceramides) and metabolites of fatty acid oxidation (e.g., acylcarnitines).

-

-

Data Analysis:

-

Calculate the isotopic enrichment in different lipid and metabolite pools over time to determine the rates of synthesis, degradation, and interconversion.

-

Signaling and Metabolic Pathways

Palmitic acid is not only a crucial metabolic fuel and structural component of membranes but also a signaling molecule that can modulate various cellular processes. This compound can be used as a tracer to study its flux through these pathways.

De Novo Ceramide Synthesis Pathway

Excess intracellular palmitic acid can be shunted into the de novo ceramide synthesis pathway.[9][10] Ceramides are bioactive lipids implicated in cellular stress responses, apoptosis, and insulin (B600854) resistance.[11][12][13]

Caption: De novo ceramide synthesis pathway initiated by palmitoyl-CoA.

Fatty Acid β-Oxidation Pathway

Palmitic acid is a primary substrate for mitochondrial β-oxidation, a major pathway for cellular energy production.[6] Tracing the fate of this compound through this pathway can provide insights into cellular bioenergetics.[14][15]

Caption: Mitochondrial fatty acid β-oxidation of Palmitoyl-CoA.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its utility as an internal standard ensures accurate and reliable quantification of endogenous palmitic acid, a critical aspect of lipidomic studies. Furthermore, its application as a metabolic tracer allows for the detailed investigation of fatty acid metabolism, including its incorporation into complex lipids and its catabolism for energy production. By enabling the precise tracking of palmitate's journey through various metabolic and signaling pathways, this compound provides invaluable insights into the complex roles of fatty acids in health and disease, thereby facilitating advancements in our understanding of metabolic disorders and the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. metsol.com [metsol.com]

- 3. Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. benchchem.com [benchchem.com]

- 8. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE TWISTS AND TURNS OF SPHINGOLIPID PATHWAY IN GLUCOSE REGULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitic acid causes increased dihydroceramide levels when desaturase expression is directly silenced or indirectly lowered by silencing AdipoR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of deuterium labeled fatty acids for the measurement of dietary fat oxidation: a method for measuring fat-oxidation in free-living subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated Palmitic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of deuterated palmitic acid. Palmitic acid-d31 (perdeuterated palmitic acid) is a valuable tool in metabolic research, serving as a tracer to investigate fatty acid metabolism and as an internal standard for mass spectrometry-based quantification. This document details the prevalent synthesis methodologies, offers step-by-step experimental protocols, and presents quantitative data to aid in the selection of the most suitable method for specific research needs.

Introduction to Deuterated Palmitic Acid

Deuterated palmitic acid (commonly C16D31O2) is a stable isotope-labeled analog of palmitic acid where hydrogen atoms are replaced with deuterium (B1214612). This isotopic substitution allows for the differentiation of the labeled palmitic acid from its endogenous, unlabeled counterparts in biological systems. The primary applications of deuterated palmitic acid include its use as a metabolic tracer to study the pathways of fatty acid uptake, esterification, and oxidation, and as an internal standard for accurate quantification of fatty acids in complex biological matrices by mass spectrometry.[1]

Synthesis of Deuterated Palmitic Acid

The most common and effective method for preparing perdeuterated palmitic acid is through heterogeneous catalysis, specifically via a hydrogen-deuterium (H/D) exchange reaction under hydrothermal conditions. This method utilizes a platinum on carbon (Pt/C) catalyst and deuterium oxide (D₂O) as the deuterium source.

Platinum-Catalyzed Hydrothermal H/D Exchange

This method achieves high levels of deuteration by facilitating the exchange of hydrogen atoms for deuterium atoms along the fatty acid carbon chain at elevated temperatures and pressures.

Experimental Protocol:

Materials:

-

Palmitic acid (C16H32O2)

-

5% or 10% Platinum on activated carbon (Pt/C)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

High-pressure reactor (e.g., Parr reactor)

-

Acetone (B3395972) (for purification)

-

Hexane (B92381) (for extraction)

Procedure:

-

Reactor Loading: In a high-pressure reactor, combine palmitic acid, 5% Pt/C catalyst, and deuterium oxide. A typical ratio is 1:0.1:20 (palmitic acid: Pt/C: D₂O by weight).

-

Reaction Conditions: Seal the reactor and heat to 200-250°C. The reaction is typically run for 24-72 hours under the autogenous pressure generated at this temperature. Stirring is recommended to ensure efficient contact between the reactants and the catalyst.

-

Cooling and Extraction: After the reaction period, cool the reactor to room temperature. Extract the deuterated palmitic acid from the aqueous mixture using hexane.

-

Catalyst Removal: Filter the hexane extract to remove the Pt/C catalyst.

-

Solvent Removal: Evaporate the hexane under reduced pressure to yield the crude deuterated palmitic acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as acetone or methanol.[2]

Workflow Diagram:

Caption: Workflow for the synthesis and purification of deuterated palmitic acid.

Purification of Deuterated Palmitic Acid

Recrystallization is a critical step to remove impurities, including any remaining unlabeled or partially labeled palmitic acid.

Experimental Protocol: Recrystallization from Acetone

-

Dissolution: Dissolve the crude deuterated palmitic acid in a minimal amount of hot acetone.

-

Cooling: Slowly cool the solution to room temperature to allow for the formation of crystals. For maximum yield, further cool the solution in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold acetone to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Analysis and Characterization

The isotopic enrichment and purity of the synthesized deuterated palmitic acid are typically determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To a sample of the deuterated palmitic acid (approx. 1 mg), add 1 mL of 2% H₂SO₄ in methanol.

-

Heat the mixture at 60°C for 1 hour.

-

After cooling, add 1 mL of hexane and 0.5 mL of water.

-

Vortex the mixture and centrifuge to separate the layers.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

-

-

GC-MS Conditions:

-

Column: A polar capillary column (e.g., DB-23 or similar) is suitable for FAME analysis.

-

Injection: 1 µL of the FAMEs solution is injected in splitless mode.

-

Oven Program: A typical temperature program starts at 100°C, ramps to 250°C, and holds for a few minutes.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range that includes the molecular ions of both unlabeled and deuterated palmitic acid methyl esters.

-

-

Data Analysis:

-

Determine the isotopic enrichment by comparing the peak areas of the molecular ions corresponding to the fully deuterated (d31) and any partially deuterated or unlabeled palmitic acid methyl esters.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of deuterated palmitic acid via the Pt/C catalyzed hydrothermal method.

| Parameter | Typical Value | Reference(s) |

| Yield | 85-95% | [3] |

| Isotopic Enrichment | >98 atom % D | [4] |

| Reaction Time | 24-72 hours | [5] |

| Reaction Temperature | 200-250°C | [5] |

Application in Metabolic Research: Tracing Neutral Lipid Synthesis

Deuterated palmitic acid is widely used as a tracer to study the synthesis of neutral lipids, such as triacylglycerols (TAGs) and cholesterol esters. The pathway for neutral lipid synthesis from dietary fatty acids is depicted below.

Signaling Pathway Diagram:

Caption: Pathway of neutral lipid synthesis using deuterated palmitic acid as a tracer.[6]

This guide provides a foundational understanding of the synthesis and application of deuterated palmitic acid. Researchers are encouraged to optimize the described protocols based on their specific experimental requirements and available instrumentation.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic hydrothermal deoxygenation of palmitic acid - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Palmitic Acid-d2 for Researchers and Drug Development Professionals

Introduction: Palmitic acid-d2 (hexadecanoic-2,2'-d2 acid) is a stable isotope-labeled form of palmitic acid, the most common saturated fatty acid in animals and plants.[1][2] This deuterated analogue serves as an invaluable tool in metabolic research, lipidomics, and drug development. Its primary application is as an internal standard for the precise and accurate quantification of endogenous palmitic acid in various biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis as it effectively corrects for variability during sample preparation, extraction, and instrumental analysis.[6] This technical guide provides a comprehensive overview of the properties, experimental protocols, and relevant biological pathways associated with the use of this compound.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 258.44 g/mol | [7][8][9] |

| Chemical Formula | C₁₆H₃₀D₂O₂ | [3][8] |

| Formal Name | hexadecanoic-2,2'-d₂ acid | [3] |

| Synonyms | C16:0-d₂, Cetylic Acid-d₂, FA 16:0-d₂, Hexadecanoic Acid-d₂ | [3] |

| CAS Number | 62689-96-7 | [3][7][8] |

| Isotopic Purity | ≥98% deuterated forms (d₁-d₂) | [3] |

| Physical Form | Crystalline solid | [9][10] |

| Melting Point | 61-64 °C | [9][11] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml | [3][10] |

| Storage Conditions | Store at room temperature away from light and moisture. For long-term storage of solutions, -20°C or -80°C is recommended. | [6][7][12] |

Experimental Protocols

The following section details a representative protocol for the quantification of palmitic acid in biological samples, such as plasma or cultured cells, using this compound as an internal standard by LC-MS/MS.

Protocol: Quantification of Palmitic Acid in Biological Samples using LC-MS/MS

1. Materials and Reagents

-

Palmitic acid standard (unlabeled)

-

This compound (internal standard)

-

LC-MS grade solvents: Methanol (B129727), Chloroform (B151607), Acetonitrile, Water

-

Ammonium (B1175870) formate

-

Hexane

-

Nitrogen gas for drying

-

Appropriate vials and labware

2. Sample Preparation and Lipid Extraction (Modified Bligh and Dyer Method)

-

Homogenization: For tissue samples or cell pellets, homogenize in a mixture of chloroform and methanol (1:2, v/v). For liquid samples like plasma, add the chloroform and methanol mixture to the sample.[13]

-

Internal Standard Spiking: Add a known amount of this compound solution to the homogenate. This should be done at the earliest stage of sample preparation to account for any loss during the extraction process.[14]

-

Phase Separation: Add chloroform and water to the mixture to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8. Vortex the mixture thoroughly.

-

Centrifugation: Centrifuge the sample to facilitate phase separation. The lower organic phase, containing the lipids, should be carefully collected.

-

Drying: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen gas.[15]

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, typically a mixture of the initial mobile phases (e.g., 90% Mobile Phase A, 10% Mobile Phase B).[6]

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.[16][17]

-

Mobile Phase A: Acetonitrile with 0.5 mM ammonium acetate.[16]

-

Mobile Phase B: 99% Acetonitrile, 1% of 0.5 mM ammonium acetate.[16]

-

Flow Rate: A typical flow rate is around 0.4 ml/min.[16]

-

Gradient: An optimized gradient is used to separate palmitic acid from other fatty acids and matrix components. For example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.[16][18]

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the analysis of free fatty acids.[16]

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for detection. The deprotonated molecular ions [M-H]⁻ are monitored. For palmitic acid, this would be m/z 255.2, and for this compound, it would be m/z 257.2.

-

4. Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled palmitic acid and a fixed concentration of the this compound internal standard.

-

Peak Area Ratios: Integrate the peak areas of the analyte (palmitic acid) and the internal standard (this compound) for both the calibration standards and the unknown samples. Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantification: Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a calibration curve. The concentration of palmitic acid in the unknown samples can then be determined by interpolating their peak area ratios on this curve.[13]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway involving palmitic acid.

References

- 1. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 2. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleic acid ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Applications - CAT N°: 9001876 [bertin-bioreagent.com]

- 6. benchchem.com [benchchem.com]

- 7. Palmitic acid-induced cell death: impact of endoplasmic reticulum and oxidative stress, mitigated by L-citrulline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Sirtuin 1 in Palmitic Acid-Induced Endoplasmic Reticulum Stress in Cardiac Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to Palmitic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Palmitic acid-d2, a deuterated analog of palmitic acid. This document details its fundamental properties, outlines key experimental applications and protocols, and illustrates its role in significant biological signaling pathways.

Core Properties: A Comparative Analysis

Palmitic acid is the most common saturated fatty acid in animals and plants.[1] Its deuterated form, this compound, serves as a valuable tool in various research applications, particularly in mass spectrometry-based quantification. A summary of their core physical and chemical properties is presented below for easy comparison.

| Property | Palmitic Acid | This compound |

| Chemical Formula | C₁₆H₃₂O₂[2][3] | C₁₆H₃₀D₂O₂[4][5] |

| Molecular Weight | 256.42 g/mol [2][6] | 258.44 g/mol [4] |

| Melting Point | 61-64 °C[7] | 61-64 °C[7] |

| Boiling Point | 351-352 °C[1] | Not explicitly available, but expected to be very similar to palmitic acid. |

| Solubility in Water | 7.2 mg/L (20 °C)[1] | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and benzene.[8] | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml).[5][8] |

| Isotopic Purity | Not Applicable | ≥98% deuterated forms (d₁-d₂)[8] |

Experimental Protocols

This compound is primarily utilized as an internal standard for the precise quantification of palmitic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5][8] It is also employed as a tracer in metabolic labeling studies to investigate the fate of palmitic acid in various cellular processes.[9][10]

Protocol 1: Quantification of Palmitic Acid using this compound as an Internal Standard by GC-MS

This protocol outlines the general steps for the analysis of total fatty acids in biological samples.

1. Sample Preparation and Lipid Extraction:

-

For plasma or cell samples, add a known amount of this compound internal standard.[11]

-

Perform lipid extraction using a suitable method, such as the Bligh and Dyer method, which involves a chloroform/methanol/water solvent system to separate lipids from other cellular components.[12]

-

For tissue samples, homogenization in a methanol-containing solvent is required before adding the internal standard and proceeding with extraction.[11]

2. Saponification and Derivatization:

-

The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

-

The free fatty acids are then derivatized to form volatile esters, typically methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, which are more suitable for GC analysis.[11]

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for fatty acid methyl ester analysis (e.g., a DB-225 or similar polar column).

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the different fatty acid esters, for example, starting at 100°C and ramping up to 220°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI is often preferred for PFB derivatives due to its high sensitivity.[11]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor the specific ions corresponding to the analyte (palmitic acid derivative) and the internal standard (this compound derivative).

-

4. Data Analysis:

-

A calibration curve is generated by analyzing standards containing known concentrations of unlabeled palmitic acid and a fixed concentration of this compound.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of palmitic acid in the biological samples is then determined by comparing the measured peak area ratio to the calibration curve.

Protocol 2: Metabolic Labeling of Cells with this compound

This protocol provides a general workflow for tracing the incorporation of palmitic acid into cellular lipids and proteins.

1. Preparation of Labeling Medium:

-

Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to facilitate its uptake by cultured cells.

-

The final concentration of this compound in the cell culture medium will depend on the specific experimental goals and cell type, but concentrations in the range of 50-100 µM are often used.[13]

2. Cell Culture and Labeling:

-

Plate cells and grow them to the desired confluency (typically 70-80%).

-

Remove the regular growth medium and replace it with the labeling medium containing this compound.

-

Incubate the cells for a specific period (e.g., 1, 4, 12, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

3. Cell Harvesting and Fractionation:

-

After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium.

-

Harvest the cells and proceed with subcellular fractionation to isolate specific organelles (e.g., mitochondria, endoplasmic reticulum) or cellular components (e.g., total lipids, proteins).

4. Analysis of Labeled Molecules:

-

Lipid Analysis: Extract total lipids and analyze the incorporation of deuterium (B1214612) into different lipid species (e.g., phospholipids, triglycerides) using LC-MS/MS.

-

Protein Palmitoylation Analysis: Isolate total proteins and use techniques such as acyl-biotin exchange (ABE) coupled with mass spectrometry to identify and quantify proteins that have been modified with this compound.

Signaling Pathways and Biological Roles

Palmitic acid is not only a crucial metabolic fuel and a structural component of membranes but also an important signaling molecule. A key post-translational modification involving palmitic acid is S-palmitoylation, the reversible attachment of a palmitate group to cysteine residues of proteins. This process is regulated by a family of enzymes called zinc finger DHHC-type containing (ZDHHC) palmitoyl (B13399708) acyltransferases and is reversed by acyl-protein thioesterases (APTs).[2] Palmitoylation modulates protein localization, stability, and protein-protein interactions, thereby influencing a wide range of signaling pathways.

Protein Palmitoylation Cycle

The dynamic and reversible nature of protein palmitoylation is central to its regulatory role in cellular signaling.

Caption: The reversible cycle of protein S-palmitoylation and depalmitoylation.

RAS Signaling Pathway

Palmitoylation is critical for the proper localization and function of RAS proteins, which are key regulators of cell proliferation, differentiation, and survival.

Caption: Palmitoylation-dependent localization and activation of RAS signaling.

STING Signaling Pathway

The innate immune signaling protein STING (Stimulator of Interferon Genes) requires palmitoylation for its proper trafficking and activation, leading to the production of type I interferons.

Caption: Role of palmitoylation in the STING-mediated innate immune response.

Conclusion

This compound is an indispensable tool for researchers in a multitude of fields, from metabolism and lipidomics to cell signaling and drug development. Its utility as an internal standard ensures accurate quantification of palmitic acid, while its application in metabolic labeling provides deep insights into the dynamic processes of fatty acid metabolism and post-translational modifications. A thorough understanding of the experimental protocols and the biological pathways in which palmitic acid is involved is crucial for leveraging the full potential of this powerful research tool.

References

- 1. Frontiers | Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Palmitoylation: an emerging therapeutic target bridging physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer Cells Incorporate and Remodel Exogenous Palmitate into Structural and Oncogenic Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Isotopic Purity of Palmitic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Palmitic acid-d2 (Hexadecanoic-2,2-d2 acid), a deuterated analog of the ubiquitous saturated fatty acid, palmitic acid. The precise characterization of isotopic purity is critical for applications where this compound serves as an internal standard for quantification by mass spectrometry or as a tracer in metabolic flux studies.[1][2] This document outlines commercially available purity specifications, detailed experimental protocols for verification, and visual workflows to aid in experimental design.

Isotopic Purity Data

The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the specified number of deuterium (B1214612) atoms.[3] For this compound, this is typically reported as "atom % D" or as a percentage of deuterated forms. It is crucial to distinguish between isotopic enrichment, the percentage of deuterium at a specific labeled position, and species abundance, the percentage of the total molecular population with a specific isotopic composition.[4][5] The data presented below is compiled from various commercial suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate data.[3][6]

Table 1: Commercially Available this compound Isotopic Purity

| Supplier | Product Name | Stated Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | Palmitic acid-2,2-d2 | 98 atom % D[7] | - |

| Cayman Chemical | This compound | ≥98% deuterated forms (d1-d2)[1] | - |

| Cambridge Isotope Labs | Palmitic acid (2,2-D₂, 98%) | 98%[8] | ≥98%[8] |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for compounds like this compound is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] These techniques provide quantitative data on the distribution of isotopologues and confirm the location of the deuterium labels.

HRMS is a highly sensitive method used to determine the isotopic distribution of a labeled compound by differentiating the mass-to-charge ratios of its various isotopologues.[3] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Protocol: Isotopic Purity by GC-MS

This protocol is adapted from standard methods for fatty acid analysis.[9][10][11]

-

Sample Preparation (Derivatization):

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol (B129727) or chloroform.

-

Transfer an aliquot (e.g., 100 µL) to a glass reaction vial.

-

Add 1 mL of 2% (v/v) sulfuric acid in methanol to convert the fatty acid to its more volatile Fatty Acid Methyl Ester (FAME) derivative.

-

Cap the vial securely and heat at 80°C for 1 hour.

-

After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of deionized water.

-

Vortex the mixture for 1 minute and centrifuge at approximately 2000 rpm for 5 minutes to achieve phase separation.

-

Carefully transfer the upper hexane layer, containing the this compound methyl ester, to a clean vial for analysis.[11]

-

-

Instrumentation and Analysis:

-

Gas Chromatograph (GC): Use a GC system equipped with a suitable capillary column for fatty acid methyl ester separation (e.g., a polar-phase column).

-

Injection: Inject 1 µL of the prepared sample.

-

Mass Spectrometer (MS): Operate the MS in Electron Ionization (EI) mode. Scan a mass range that encompasses the molecular ions of the expected isotopologues of palmitic acid methyl ester (e.g., m/z 270-275).[3]

-

Data Acquisition: Acquire data in full scan mode to capture the entire isotopic cluster.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to palmitic acid methyl ester.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ions for the d0, d1, and d2 species to calculate the isotopic distribution.[3] Correct for the natural abundance of ¹³C.

-

NMR spectroscopy is invaluable for confirming the specific location of deuterium atoms and can also be used to quantify isotopic enrichment.[12]

Protocol: Isotopic Purity by ¹H NMR

-

Sample Preparation:

-

Instrumentation and Analysis:

-

NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]

-

Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

In the ¹H NMR spectrum of Palmitic acid-2,2-d2, the signal for the α-methylene protons (at C2) will be significantly diminished or absent.

-

Isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position (C2) to the integral of a proton signal at a non-deuterated position within the molecule (e.g., the terminal methyl group protons at C16).[3]

-

The presence of a small residual signal at the C2 position indicates incomplete deuteration.

-

Visualizations

The following diagrams illustrate the workflows and concepts central to the analysis and application of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 5. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Buy Palmitic acid-2,2-d 2 endotoxin tested, 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 8. Palmitic acid (2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1153-1 [isotope.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. lipidmaps.org [lipidmaps.org]

- 11. benchchem.com [benchchem.com]

- 12. synmr.in [synmr.in]

- 13. neofroxx.com [neofroxx.com]

A Comprehensive Technical Guide to the Stability and Storage of Palmitic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for palmitic acid-d2. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the chemical stability of this deuterated saturated fatty acid, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Introduction to this compound

This compound (Hexadecanoic-2,2-d2 acid) is a stable isotope-labeled version of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. It serves as an invaluable internal standard for the quantification of endogenous palmitic acid in various biological matrices using mass spectrometry-based techniques such as GC-MS and LC-MS. The deuterium (B1214612) labeling at the C-2 position provides a distinct mass shift, enabling accurate and precise measurement. Understanding the stability of this compound is paramount to ensure the integrity of analytical standards and the validity of experimental results.

Stability Profile and Recommended Storage

The stability of this compound is influenced by its physical state (solid vs. solution), temperature, and exposure to light and oxygen. As a saturated fatty acid, it is inherently more stable than its unsaturated counterparts due to the absence of double bonds susceptible to oxidation.

Summary of Storage Conditions and Stability

The following table summarizes the recommended storage conditions and reported stability for this compound based on manufacturer data sheets and scientific literature.

| Form | Storage Temperature | Recommended Duration | Additional Notes |

| Solid | Room Temperature | Not specified | Store away from light and moisture.[1] |

| -20°C | ≥ 4 years | In a tightly sealed, light-protected container.[2] General practice for long-term storage of saturated lipids.[3][4] | |

| Solution | -20°C | 1 month | In a suitable organic solvent (e.g., ethanol, DMF, DMSO).[5] |

| -80°C | 6 months | In a suitable organic solvent.[5] Long-term studies on fatty acids in serum show high stability at -80°C for up to 10 years.[1][6] |

Key Considerations for Storage and Handling

-

As a Solid: this compound is a crystalline solid at room temperature and is relatively stable.[6] For long-term storage, it is advisable to keep it at -20°C in a desiccator to protect it from moisture.[3][4] Before opening, the container should be allowed to warm to room temperature to prevent condensation.[3][4]

-

In Solution: When dissolved in an organic solvent, the stability of this compound can be influenced by the solvent purity and storage conditions. Solutions should be stored in glass vials with Teflon-lined caps (B75204) to prevent leaching of impurities from plastic containers.[3][4] It is recommended to overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen, although the risk of oxidation is lower for saturated fatty acids.[3][4] For extended storage, -80°C is the preferred temperature.[5]

Potential Degradation Pathways

While this compound is a stable molecule, it can degrade under forced or stressful conditions. The primary degradation pathways are oxidation and, to a lesser extent, reactions at the carboxylic acid group. The deuterium atoms at the C-2 position are not expected to readily exchange under normal conditions but could be susceptible to removal under extreme pH and temperature. The C-D bonds are stronger than C-H bonds, which imparts a kinetic isotope effect, making this compound more resistant to certain degradation reactions, particularly oxidation, compared to its non-deuterated counterpart.

Oxidative and Thermal Degradation

The most likely degradation pathway for palmitic acid under high temperatures and in the presence of oxygen is thermal oxidation.[2][7] This process can lead to the formation of a variety of degradation products.

Caption: A simplified diagram illustrating the potential degradation products of palmitic acid under oxidative and thermal stress.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, forced degradation studies can be performed. These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.

General Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

Caption: A generalized workflow for conducting a forced degradation study on this compound.

Detailed Methodologies for Stress Conditions

The following are detailed protocols for subjecting this compound to various stress conditions. The goal is to achieve a target degradation of 5-20%.

4.2.1. Hydrolytic Degradation (Acid and Base)

-

Objective: To assess stability towards acid and base-catalyzed hydrolysis.

-

Procedure:

-

Prepare a 1 mg/mL solution of this compound in a suitable co-solvent (e.g., acetonitrile (B52724) or ethanol) and water.

-

For acid hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid.

-

For base hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Incubate the solutions at room temperature or elevated temperatures (e.g., 40-60°C) if no degradation is observed at room temperature.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralize the samples before analysis (base for the acid-stressed sample, and acid for the base-stressed sample).

-

Analyze by a stability-indicating LC-MS method.

-

4.2.2. Oxidative Degradation

-

Objective: To evaluate the susceptibility to oxidation.

-

Procedure:

-

Prepare a 1 mg/mL solution of this compound.

-

Add a solution of 3% hydrogen peroxide.

-

Protect the solution from light and maintain it at room temperature.

-

Collect samples at various time intervals (e.g., 0, 2, 6, 12, 24 hours).

-

Analyze the samples by LC-MS.

-

4.2.3. Thermal Degradation

-

Objective: To determine the stability at elevated temperatures.

-

Procedure:

-

Place a known quantity of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).

-

For solutions, place the vial in a stability chamber at a selected temperature.

-

Collect samples at different time points (e.g., 1, 3, 7, 14 days).

-

For solid samples, dissolve in a suitable solvent before analysis.

-

Analyze by LC-MS.

-

4.2.4. Photostability Testing

-

Objective: To assess the impact of light exposure.

-

Procedure:

-

Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Place both the exposed and control samples in a photostability chamber.

-

Collect samples at appropriate time intervals.

-

Analyze by LC-MS.

-

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. For this compound, a reversed-phase liquid chromatography method coupled with mass spectrometry (LC-MS) is ideal.

-

Chromatographic System: A C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Detection: Mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect the parent compound and any potential degradation products.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately separate and quantify the analyte from its degradation products.

Conclusion

This compound is a highly stable molecule, particularly in its solid form when stored under appropriate conditions. Its saturated nature makes it resistant to oxidation, a stability that is further enhanced by the kinetic isotope effect of deuteration. For use as an internal standard in quantitative analysis, it is crucial to adhere to the recommended storage and handling procedures to maintain its purity and integrity. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and to ensure the reliability of their analytical data.

References

- 1. researchgate.net [researchgate.net]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Applications of Palmitic Acid-d2: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of Palmitic acid-d2 (Deuterated Palmitic Acid). This compound is a stable isotope-labeled form of palmitic acid, the most common saturated fatty acid in animals and plants. Its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies is crucial for research in metabolic diseases, drug development, and cellular signaling.

Commercial Availability and Specifications

This compound is available from several reputable chemical suppliers. The following table summarizes key quantitative data from various vendors, providing researchers with a comparative overview for procurement.

| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Physical Form |

| Cayman Chemical | 9001876 | 62689-96-7 | C₁₆H₃₀D₂O₂ | 258.4 | ≥98% deuterated forms (d₁-d₂) | Crystalline Solid |

| Larodan Research Grade Lipids | 71-1602 | 62689-96-7 | C₁₆H₃₀D₂O₂ | 258.44 | Not specified | Not specified |

| Cambridge Isotope Laboratories, Inc. | DLM-1153 | 62689-96-7 | C₁₆H₃₀D₂O₂ | 258.44 | 98% | Crystalline Solid |

| MedChemExpress | HY-113483S | 62689-96-7 | C₁₆H₃₀D₂O₂ | 258.4 | Not specified | Solid |

Note: Product specifications and availability are subject to change. Please refer to the respective supplier's website for the most current information.

Core Applications and Experimental Protocols

This compound is primarily utilized in two key research applications: as an internal standard for the accurate quantification of endogenous palmitic acid and as a metabolic tracer to study fatty acid metabolism and protein palmitoylation.

Quantification of Palmitic Acid using GC-MS/LC-MS

The use of deuterated internal standards is the gold standard for accurate quantification of analytes in complex biological matrices. This compound, with its distinct mass, co-elutes with endogenous palmitic acid, allowing for correction of variability during sample preparation and analysis.

-

Sample Preparation:

-

To 100 µL of human plasma, add a known amount of this compound (e.g., 10 µL of a 100 µg/mL solution in methanol) as an internal standard.

-

Perform a liquid-liquid extraction using a 2:1:0.8 mixture of methanol:chloroform:water (Folch method).

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 2 mL of 14% boron trifluoride in methanol.

-

Incubate at 60°C for 30 minutes.

-

Add 1 mL of water and 2 mL of hexane (B92381), vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAME extract onto a suitable GC column (e.g., DB-23).

-

Use an appropriate temperature gradient for separation.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring the characteristic ions for palmitic acid methyl ester and this compound methyl ester.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of unlabeled palmitic acid spiked with the same amount of this compound internal standard.

-

Calculate the ratio of the peak area of endogenous palmitic acid to the peak area of this compound.

-

Determine the concentration of palmitic acid in the plasma sample by interpolating this ratio on the standard curve.

-

Metabolic Labeling and Tracing

Metabolic labeling with this compound allows researchers to trace its incorporation into complex lipids and its use in post-translational modifications, such as protein palmitoylation.

-

Cell Culture and Labeling:

-

Culture cells of interest (e.g., HEK293T) to 70-80% confluency.

-

Prepare a labeling medium by supplementing the regular growth medium with this compound complexed to fatty acid-free bovine serum albumin (BSA). A typical final concentration is 50-100 µM.

-

Incubate the cells with the labeling medium for a desired period (e.g., 4-24 hours).

-

-

Cell Harvest and Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

-

Protein Isolation and Analysis:

-

Isolate the protein fraction from the cell lysate.

-

Perform techniques such as Acyl-Biotin Exchange (ABE) to specifically isolate palmitoylated proteins.

-

Analyze the protein samples by mass spectrometry-based proteomics to identify and quantify proteins that have incorporated this compound.

-

Signaling Pathways Involving Palmitic Acid

Palmitic acid is not only a metabolic fuel but also a signaling molecule that can influence various cellular processes, including insulin (B600854) signaling and inflammatory pathways. Protein palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a key post-translational modification that regulates protein trafficking, localization, and function.

Palmitic Acid and Insulin Signaling

Elevated levels of free fatty acids, including palmitic acid, can lead to insulin resistance. One proposed mechanism involves the activation of protein kinase C (PKC), which can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), a key component of the insulin signaling cascade.

Protein Palmitoylation and Subcellular Trafficking

Protein palmitoylation plays a crucial role in directing proteins to specific subcellular locations, such as the plasma membrane or Golgi apparatus. The dynamic nature of this modification allows for the regulated movement of proteins between different cellular compartments.

This technical guide provides a foundational understanding of the commercial landscape and key applications of this compound. For further details on specific protocols and applications, researchers are encouraged to consult the primary literature and the technical resources provided by the suppliers.

The Dual Power of Deuterium: A Technical Guide to the Applications of Deuterated Fatty Acids in Research

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the core applications of deuterated fatty acids. This whitepaper details their use as metabolic tracers and therapeutic agents, providing comprehensive data, experimental protocols, and visual workflows.

Deuterated fatty acids, stable isotope-labeled lipids where hydrogen atoms are replaced by deuterium (B1214612), are emerging as powerful and versatile tools in metabolic research and drug discovery. This substitution, while seemingly simple, confers two profound properties: an increased mass for use as metabolic tracers and enhanced chemical stability, particularly against oxidative stress. These characteristics unlock a wide range of applications, from meticulously tracking lipid metabolism to developing novel therapeutics for diseases rooted in oxidative damage.

Core Applications of Deuterated Fatty Acids

Deuterated fatty acids offer a dual advantage in research. Firstly, their increased mass allows them to be used as stable isotope tracers to track the absorption, distribution, and metabolic fate of fatty acids through complex biological pathways without the need for radioactive materials.[1][2] Using techniques like mass spectrometry, researchers can follow these labeled molecules as they are incorporated into complex lipids, catabolized via beta-oxidation, or transformed by elongation and desaturation enzymes.[1][2]

Secondly, and with significant therapeutic implications, the strategic placement of deuterium can dramatically alter the chemical reactivity of a fatty acid. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1] This "kinetic isotope effect" is particularly impactful in polyunsaturated fatty acids (PUFAs), which are highly susceptible to oxidative damage by reactive oxygen species (ROS).[1] By reinforcing the specific sites on PUFAs prone to ROS attack, deuteration can halt the destructive chain reaction of lipid peroxidation.[1] This has positioned deuterated PUFAs (D-PUFAs) as a novel class of therapeutic agents for a host of diseases underpinned by oxidative stress.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies utilizing deuterated fatty acids.

Table 1: In Vivo Metabolic Tracing with Deuterated Fatty Acids

| Deuterated Fatty Acid | Model System | Key Findings | Reference |

| Elaidate-d2 and Oleate-d4 | Human | Maximum incorporation into plasma and red blood cell lipids observed at 6, 8, or 12 hours; less than 1% detected after 72 hours.[3] | [3] |

| d7-Stearic acid (d7-C18:0) | Rats | Circulating levels of d7-C18:0 and its metabolites (d7-C18:1, d7-C16:0) peaked between 0.6 to 2.2 µM and were detectable for up to 72 hours.[4] | [4] |

| Deuterated water (D₂O) | Mice | Fractional synthesis of plasma palmitate and cholesterol was determined, with calculated maximum deuterium incorporation (N) of 21 and 27, respectively.[5] | [5] |

| Deuterated water (D₂O) | Mice & Rats | Fractional synthesis of long-chain fatty acids in various tissues ranged from 47% to 87%, with 24-40% of newly synthesized molecules derived from chain elongation of unlabeled palmitate. | [6] |

Table 2: Therapeutic Effects of Deuterated Polyunsaturated Fatty Acids (D-PUFAs)

| D-PUFA | Disease Model | Key Quantitative Effects | Reference |

| D-PUFA diet | APP/PS1 Mouse Model of Alzheimer's Disease | Reduced cerebral lipid peroxidation and hippocampal amyloid β-peptide levels.[7] | [7] |

| D-PUFA treatment | APOE*3-Leiden.CETP mice (Atherosclerosis model) | Decreased hepatic and plasma F2-isoprostanes (~ -80%) and prostaglandin (B15479496) F2α (~ -40%). Reduced body weight gain (-54%) and atherosclerotic lesion area (-26%).[8] | [8] |

| D-PUFAs | C. elegans | Reduced accumulation of lipid peroxides and ROS, leading to a significant extension of lifespan under normal and oxidative stress conditions.[9][10] | [9][10] |

Signaling Pathways and Mechanisms

Deuterated fatty acids are instrumental in elucidating and modulating key signaling pathways. As tracers, they help map the flow of fatty acids through metabolic networks. As therapeutics, D-PUFAs directly intervene in the process of lipid peroxidation, a critical event in pathways leading to ferroptosis and other forms of cell death.

Experimental Workflows and Protocols

The successful application of deuterated fatty acids in research relies on robust and well-defined experimental procedures. Below are diagrams and detailed protocols for key experiments.

General Experimental Workflow for Fatty Acid Analysis

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with Deuterated Fatty Acids

This protocol outlines the steps for labeling lipids in cultured mammalian cells to trace their incorporation.

-

Materials:

-

Adherent mammalian cell line

-

Complete cell culture medium

-

Fatty acid-free bovine serum albumin (BSA)

-

Deuterated fatty acid (e.g., D₂-Linoleic acid)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Cell scraper

-

Reagents for lipid extraction (e.g., chloroform, methanol)

-

-

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency at the time of harvest. Allow cells to adhere overnight.[11]

-

Preparation of Labeling Medium: Prepare a stock solution of the deuterated fatty acid complexed to BSA. Dilute this stock in the base cell culture medium to the desired final concentration.

-

Metabolic Labeling: Aspirate the complete medium from the cells, wash once with PBS, and add the prepared labeling medium.[11] Incubate for the desired time course (e.g., 0, 2, 6, 12, 24 hours).

-

Cell Harvest: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.[11] Add ice-cold methanol (B129727) and scrape the cells. Transfer the cell suspension to a glass tube for lipid extraction.[11]

-

Protocol 2: Lipid Extraction from Cultured Cells

This protocol details the extraction of lipids from cell pellets for subsequent analysis.

-

Materials:

-

Cell pellet

-

Deuterated internal standard mix

-